molecular formula C22H16N4O6 B12563668 (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine CAS No. 180142-96-5

(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine

Katalognummer: B12563668
CAS-Nummer: 180142-96-5
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: LFGXBBRLMSFXJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine is a complex organic compound characterized by its unique molecular structure. This compound is part of the fluoren-9-imine family, known for their diverse applications in various scientific fields. The presence of nitro groups and a fluoren-9-imine core makes it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps involve the formation of the imine linkage through condensation reactions with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may have potential applications in biological research, particularly in studying the effects of nitroaromatic compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Wirkmechanismus

The mechanism by which (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine exerts its effects would depend on its interactions with molecular targets. The nitro groups may participate in redox reactions, while the imine linkage could interact with nucleophiles. These interactions could influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (9E)-N-(2-Ethylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
  • (9E)-N-(6-Methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
  • (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-dinitro-9H-fluoren-9-imine

Uniqueness

The unique combination of ethyl, methyl, and nitro groups in (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

180142-96-5

Molekularformel

C22H16N4O6

Molekulargewicht

432.4 g/mol

IUPAC-Name

N-(2-ethyl-6-methylphenyl)-2,4,7-trinitrofluoren-9-imine

InChI

InChI=1S/C22H16N4O6/c1-3-13-6-4-5-12(2)21(13)23-22-17-9-14(24(27)28)7-8-16(17)20-18(22)10-15(25(29)30)11-19(20)26(31)32/h4-11H,3H2,1-2H3

InChI-Schlüssel

LFGXBBRLMSFXJD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC(=C1N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.